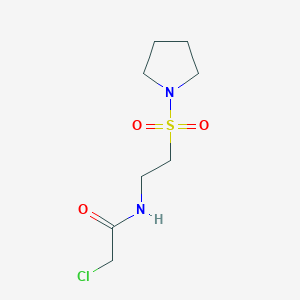
2,4-Dichloro-6-fluoro-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-fluoro-3-methylquinoline is a chemical compound with the molecular formula C10H6Cl2FN . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H6Cl2FN/c1-5-9(11)7-4-6(13)2-3-8(7)14-10(5)12/h2-4H,1H3 . This indicates that the molecule consists of a quinoline ring with chlorine atoms at the 2 and 4 positions, a fluorine atom at the 6 position, and a methyl group at the 3 position. Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 119-120 degrees Celsius . The molecular weight is 230.07 .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
A study synthesized 2,4-dichloro-6-methylquinoline and evaluated its anti-cancer activity, finding cytotoxic and apoptotic activity on human oral squamous carcinoma (KB) cell line. This suggests potential development as an anti-cancer agent (Somvanshi et al., 2008).
Synthesis of Antimicrobial Agents
Research on the synthesis of halogenated quinoline derivatives, including 2,4-dichloro-6-fluoroquinoline, indicates their significant use in antimicrobial drug discovery. The reported method is useful for the synthesis of these compounds (Flagstad et al., 2014).
Methodological Advances in Synthesis
A study described a two-step synthesis of 3-fluoro-6-methoxyquinoline, starting with 2,4-dichloro-3-fluoro-6-methoxyquinoline, indicating its role in facilitating chemical synthesis processes (Li et al., 2008).
Antimicrobial Hydrazones
The synthesis of 2-chloro-6-methylquinoline hydrazone derivatives exhibited maximum antibacterial activity, indicating the potential of similar compounds in antimicrobial applications (Bawa et al., 2009).
Fluorophore Applications
Quinoline derivatives, such as those based on 2,4-dichloro-6-methylquinoline, are known as efficient fluorophores, widely used in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
Supercritical Fluid Extraction Studies
Research involving 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a related compound, involved supercritical fluid extraction studies, contributing to the field of chiral separation techniques (Kmecz et al., 2001).
Structural and Spectroscopic Investigations
Studies involving structural and spectroscopic investigation of 2-chloro-3-methylquinoline, a similar compound, contribute to the understanding of molecular properties and pharmaceutical potential (Kose et al., 2018).
Anti-Mutagenic Properties
Research into fluorine-substituted quinoline derivatives, such as 2,4-dichloro-6-fluoro-3-methylquinoline, has demonstrated anti-mutagenic properties, important for developing safer pharmaceuticals (Kato et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-6-fluoro-3-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FN/c1-5-9(11)7-4-6(13)2-3-8(7)14-10(5)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNYZKHLTMTHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1259438-77-1 |
Source


|
| Record name | 2,4-dichloro-6-fluoro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2450524.png)


![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2450534.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2450536.png)
![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)

![1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2450541.png)

